molecular formula C23H19BrN2O2 B299985 N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

Número de catálogo: B299985
Peso molecular: 435.3 g/mol
Clave InChI: LXGYWFFKKYMJOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BRD0705 is a chemical compound that belongs to the class of pyrrolidine carboxamides. It was first synthesized by the Broad Institute in 2010 and has been studied for its potential therapeutic properties in various diseases, including cancer and neurological disorders.

Mecanismo De Acción

The exact mechanism of action of BRD0705 is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in the regulation of various cellular processes, including cell proliferation, migration, and survival. Inhibition of HDAC6 by BRD0705 leads to the accumulation of acetylated tubulin, which may contribute to its anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
BRD0705 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability. In addition, it has been shown to increase the acetylation of tubulin, which may contribute to its neuroprotective effects. Furthermore, it has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of BRD0705 is its specificity for HDAC6, which may reduce the potential for off-target effects. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of BRD0705 is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.

Direcciones Futuras

There are several future directions for the study of BRD0705. One potential direction is to further investigate its anti-tumor properties in animal models and clinical trials. In addition, it may be worthwhile to explore its potential as a neuroprotective agent in the treatment of neurological disorders. Furthermore, it may be interesting to investigate its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, it may be worthwhile to explore the development of more potent analogs of BRD0705 with improved therapeutic properties.
In conclusion, BRD0705 is a chemical compound that has shown potential therapeutic properties in various diseases, including cancer and neurological disorders. Its specificity for HDAC6 and good pharmacokinetic properties make it a promising candidate for further study. Future research may help to elucidate its mechanism of action and explore its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of BRD0705 involves the reaction of 2-bromobenzoyl chloride with 1,2-dihydroacenaphthylene in the presence of a base to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid to yield the final product.

Aplicaciones Científicas De Investigación

BRD0705 has been studied for its potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to have anti-tumor activity in multiple cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have anti-inflammatory effects in both in vitro and in vivo studies.

Propiedades

Fórmula molecular

C23H19BrN2O2

Peso molecular

435.3 g/mol

Nombre IUPAC

N-(2-bromophenyl)-1-(1,2-dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H19BrN2O2/c24-18-6-1-2-7-19(18)25-23(28)16-12-21(27)26(13-16)20-11-10-15-9-8-14-4-3-5-17(20)22(14)15/h1-7,10-11,16H,8-9,12-13H2,(H,25,28)

Clave InChI

LXGYWFFKKYMJOG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5Br

SMILES canónico

C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.